CID 53438601

Description

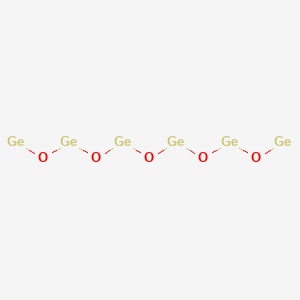

CID 53438601 is a PubChem-registered compound (PubChem CID: 53438601) with structural and functional characteristics inferred from fragmented evidence. Structural elucidation via mass spectrometry highlights characteristic fragmentation patterns, which are critical for its identification and differentiation from analogs .

Properties

Molecular Formula |

Ge6O5 |

|---|---|

Molecular Weight |

515.8 g/mol |

InChI |

InChI=1S/Ge6O5/c1-7-3-9-5-11-6-10-4-8-2 |

InChI Key |

FXMNMRJSUZQBIM-UHFFFAOYSA-N |

Canonical SMILES |

O([Ge])[Ge]O[Ge]O[Ge]O[Ge]O[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 53438601 would likely involve large-scale chemical reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity. The methods would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

CID 53438601 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

CID 53438601 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound may be used in studies involving cellular processes and biochemical pathways.

Industry: It can be used in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of CID 53438601 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Key Observations :

- This compound’s fragmentation patterns (via CID or HCD) differ from sulfonamides (e.g., CID 5345) due to distinct backbone stability under collision-induced dissociation .

- Unlike bile acids (e.g., CID 6675), this compound lacks conjugated sulfate groups, as evidenced by its mass spectrum .

2.2 Analytical Performance vs. Analogues

This compound’s identification via LC-ESI-MS and CID fragmentation aligns with methodologies used for ginsenosides (e.g., pseudoginsenoside F11, CID 10153267), where stereoisomer differentiation relies on unique MS/MS patterns . However, this compound exhibits lower polarity than sulfonamides (e.g., CID 3259), requiring optimized chromatographic conditions for separation .

Critical Research Findings

- Fragmentation Techniques : this compound’s MS/MS profile is distinct from HCD-generated fragments in sulfonamides, with reduced "cut-off" effects and stable high-energy dissociation .

- Chromatographic Behavior : Elutes earlier than polar bile acids (e.g., CID 6675) in GC-MS, indicating hydrophobic properties .

- Therapeutic Potential: Structural similarity to triterpenoids (e.g., CID 72326) hints at unexplored bioactivity, warranting targeted assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.